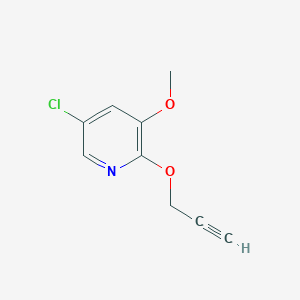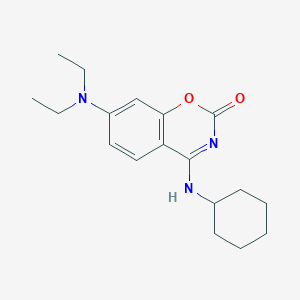
4-(Cyclohexylamino)-7-(diethylamino)-1,3-benzoxazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohexylamino)-7-(diethylamino)-1,3-benzoxazin-2-one is a complex organic compound that belongs to the class of benzoxazines It is characterized by the presence of cyclohexylamino and diethylamino groups attached to a benzoxazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-7-(diethylamino)-1,3-benzoxazin-2-one typically involves multiple steps. One common method includes the reaction of 4-chloro-2-nitroaniline with cyclohexylamine to form 4-(cyclohexylamino)-2-nitroaniline. This intermediate is then reduced to 4-(cyclohexylamino)-2-aminobenzene, which undergoes cyclization with diethylamine and phosgene to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
4-(Cyclohexylamino)-7-(diethylamino)-1,3-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated products.
科学的研究の応用
4-(Cyclohexylamino)-7-(diethylamino)-1,3-benzoxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-(Cyclohexylamino)-7-(diethylamino)-1,3-benzoxazin-2-one involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
類似化合物との比較
Similar Compounds
- 4-(Diethylamino)-2-hydroxybenzaldehyde
- 4-(Cyclohexylamino)-2-nitroaniline
- 4-(Diethylamino)-7-chloro-1,3-benzoxazin-2-one
Uniqueness
4-(Cyclohexylamino)-7-(diethylamino)-1,3-benzoxazin-2-one is unique due to the presence of both cyclohexylamino and diethylamino groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .
特性
CAS番号 |
522606-70-8 |
|---|---|
分子式 |
C18H25N3O2 |
分子量 |
315.4 g/mol |
IUPAC名 |
4-(cyclohexylamino)-7-(diethylamino)-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C18H25N3O2/c1-3-21(4-2)14-10-11-15-16(12-14)23-18(22)20-17(15)19-13-8-6-5-7-9-13/h10-13H,3-9H2,1-2H3,(H,19,20,22) |
InChIキー |
MOZLJPWKPWFVOT-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=NC(=O)O2)NC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Anthracen-9-YL)methyl]-1H-imidazole](/img/structure/B14235172.png)

![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)
![6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235194.png)

![3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol](/img/structure/B14235200.png)
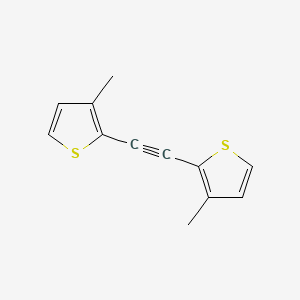
![2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid](/img/structure/B14235223.png)


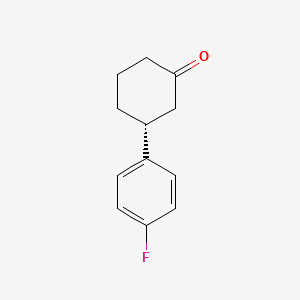
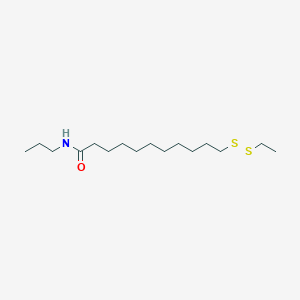
![N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide](/img/structure/B14235242.png)
